molecular formula C8H14O B2798063 2-Ethenylcyclohexan-1-ol CAS No. 29108-24-5

2-Ethenylcyclohexan-1-ol

Cat. No. B2798063
CAS RN: 29108-24-5
M. Wt: 126.199
InChI Key: CEBPBNSXJDTCPS-UHFFFAOYSA-N
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Description

2-Ethenylcyclohexan-1-ol is a chemical compound with the molecular formula C8H14O. It has a molecular weight of 126.2 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2 . This indicates the presence of a vinyl group (ethenyl) attached to a cyclohexanol. The exact 3D structure can be determined using techniques such as 3D electron diffraction .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and specific gravity are not provided in the available resources.

Scientific Research Applications

Catalytic Reactions and Mechanisms

The catalytic reaction of 2-Ethenylcyclohexan-1-ol (EC) and related compounds has been a subject of research. For instance, the linear trimerization of 1-ethynylcyclohexan-1-ol in the presence of bisphosphine nickel(II) complexes has been studied, leading to the isolation of a linear trimer characterized by various spectroscopic techniques, with insights into the reaction mechanism (Carusi et al., 1987).

Synthesis and Physico-Chemical Properties

The synthesis and physico-chemical properties of derivatives of this compound have been explored. For example, 1-ethinylcyclohexa-1,3-diene and its derivatives have been prepared and studied, establishing their structures from the study of their oxidation products (Petrov & Kulikova, 1952).

Cyclo-Oligomerization and Chemical Transformations

The cyclo-oligomerization of ethene to form various cyclic compounds using a Ziegler-Natta type catalyst demonstrates the potential for chemical transformations of this compound and related molecules (Keim et al., 1992).

Asymmetric Catalysis

Asymmetric catalysis involving compounds like cyclohexan-1,2-diol (a related structure to this compound) has been investigated for the synthesis of optically active compounds (Brunner et al., 1986).

Formation of Cyclic Peroxides

The synthesis of cyclic peroxides from alkenes, including compounds related to this compound, has been explored, providing insights into organic synthesis and chemical reactivity (Qian et al., 1992).

Metal-Free Cycloaddition Reactions

Research on metal-free direct [2+2] cycloaddition reactions involving alkynes, relevant to this compound chemistry, has been conducted, highlighting innovative synthetic methods (Alcaide et al., 2015).

Catalytic Oxidation and Cyclization

Studies on the catalytic oxidation and cyclization of compounds structurally related to this compound have been performed, offering insights into complex organic transformations (Taduri et al., 2007).

Molecular Recognition and Fluorescence Spectroscopy

The use of optically pure compounds related to this compound as agents for molecular recognition via NMR and fluorescence spectroscopy has been investigated, showcasing applications in analytical chemistry (Khanvilkar & Bedekar, 2018).

Safety and Hazards

The safety information available indicates that 2-Ethenylcyclohexan-1-ol is a dangerous compound. It has been assigned the GHS pictograms GHS05 and GHS07, indicating that it is corrosive and harmful . The compound has several hazard statements, including H227, H302, H312, H315, H317, H318, H332, and H335 . These statements indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Ethenylcyclohexan-1-ol are not mentioned in the available resources, research into similar compounds often involves exploring their potential uses in various industrial applications, studying their environmental impact, and developing safer and more efficient methods of synthesis .

properties

IUPAC Name

2-ethenylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBPBNSXJDTCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29108-24-5
Record name 2-ethenylcyclohexan-1-ol
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